molecular formula C17H19N3O7 B2405106 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1103511-01-8

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2405106
CAS No.: 1103511-01-8
M. Wt: 377.353
InChI Key: PLRMPQZPLOORHS-UHFFFAOYSA-N
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials might include 4-ethoxy-2-nitroaniline and furan-2-carbaldehyde. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the ethoxy and nitro groups.

    Condensation reactions: to form the amide bonds.

    Reduction: of nitro groups to amines.

    Cyclization: to form the furan ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: to speed up reactions.

    Solvent selection: to ensure solubility of reactants and products.

    Temperature control: to manage reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of amines to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with others, such as halogenation.

    Hydrolysis: Breaking down of amide bonds to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications and derivatizations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, this compound might be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
  • 4-((4-Ethoxy-2-aminophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h3-8,14,18H,2,9-10H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMPQZPLOORHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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